molecular formula C11H16ClF2NO B2970936 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride CAS No. 1431963-43-7

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride

Cat. No.: B2970936
CAS No.: 1431963-43-7
M. Wt: 251.7
InChI Key: OYCMQHIJILERMU-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C11H16ClF2NO. It is often used as a building block in the synthesis of various pharmaceuticals and research chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine hydrochloride
  • 1-[4-(2,2-Difluoroethoxy)phenyl]butan-1-amine hydrochloride
  • 1-[4-(2,2-Difluoroethoxy)phenyl]pentan-1-amine hydrochloride

Uniqueness

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride is unique due to its specific fluorinated ethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs .

Properties

IUPAC Name

1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO.ClH/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13;/h3-6,10-11H,2,7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCMQHIJILERMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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